molecular formula C20H23N5O B610367 PZ-2891 CAS No. 2170608-82-7

PZ-2891

Cat. No. B610367
M. Wt: 349.438
InChI Key: LGWDVWIZDPGCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PZ-2891 is a modulator of pantothenate kinase (PanK), a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . It selectively inhibits PanK1β, PanK2, and PanK3 in the absence of acetyl-CoA . PZ-2891 is orally bioavailable and can cross the blood-brain barrier .


Molecular Structure Analysis

PZ-2891 has a molecular formula of C20H23N5O and a molecular weight of 349.4 . It forms a complex with ATP and Mg2+ by occupying the pantothenate pocket and engaging the dimer interface .

Scientific Research Applications

Treatment of Pantothenate Kinase Associated Neurodegeneration (PKAN)

  • Application Summary : PZ-2891 is used as a therapeutic approach to treat PKAN, a rare, life-threatening neurological disorder . PKAN arises from mutations in the human PANK2 gene, leading to a prominent extrapyramidal movement disorder and a characteristic deposition of iron in the basal ganglia .
  • Methods of Application : PZ-2891 is an allosteric PANK activator that crosses the blood-brain barrier . It occupies the pantothenate pocket and engages the dimer interface to form a PANK ATP Mg2+ PZ-2891 complex . The binding of PZ-2891 to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .
  • Results/Outcomes : Oral administration of PZ-2891 increases CoA levels in mouse liver and brain . In a mouse model of brain CoA deficiency, animals on PZ-2891 therapy gained weight, had improved locomotor activity, and a longer lifespan .

Reduction of Malaria Infection in Mosquitoes

  • Application Summary : Activation of Anopheles stephensi Pantothenate Kinase and Coenzyme A Biosynthesis reduces infection with diverse Plasmodium species in the mosquito host .
  • Methods of Application : PZ-2891 was used to manipulate A. stephensi PanK activity . Two small molecule modulators of human PanK activity (PZ-2891, compound 7) were used at reported and ten-fold EC 50 doses to examine the effects of manipulating A. stephensi PanK on malaria parasite infection success .
  • Results/Outcomes : Oral provisioning of 1.3 nM and 13 nM PZ-2891 increased midgut CoA levels and significantly decreased infection success for both Plasmodium species .

Safety And Hazards

PZ-2891 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWDVWIZDPGCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(2-(4-Isopropylphenyl)acetyl)piperazin-1-yl)pyridazine-3-carbonitrile

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